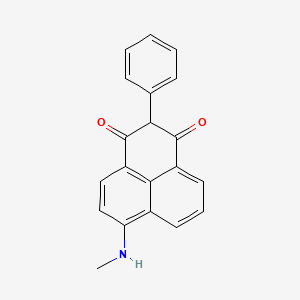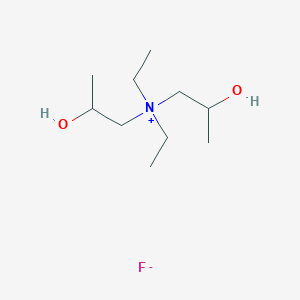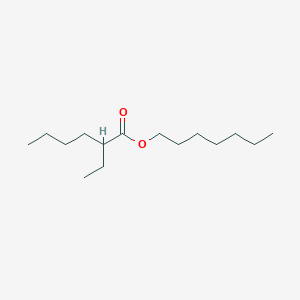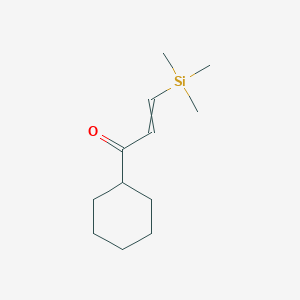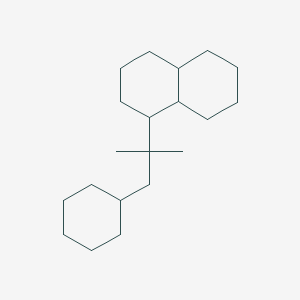
1-(1-Cyclohexyl-2-methylpropan-2-yl)decahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Cyclohexyl-2-methylpropan-2-yl)decahydronaphthalene is an organic compound with a complex structure It is a derivative of decahydronaphthalene, featuring a cyclohexyl group and a methylpropan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclohexyl-2-methylpropan-2-yl)decahydronaphthalene typically involves multi-step organic reactions. One common method includes the alkylation of decahydronaphthalene with 1-cyclohexyl-2-methylpropan-2-yl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(1-Cyclohexyl-2-methylpropan-2-yl)decahydronaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the cyclohexyl or methylpropan-2-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
科学的研究の応用
1-(1-Cyclohexyl-2-methylpropan-2-yl)decahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Cyclohexyl-2-methylpropan-2-yl)decahydronaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Decahydronaphthalene: The parent compound, lacking the cyclohexyl and methylpropan-2-yl groups.
Cyclohexyl derivatives: Compounds with similar cyclohexyl groups but different substituents.
Methylpropan-2-yl derivatives: Compounds with similar methylpropan-2-yl groups but different core structures.
Uniqueness
1-(1-Cyclohexyl-2-methylpropan-2-yl)decahydronaphthalene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
113791-71-2 |
|---|---|
分子式 |
C20H36 |
分子量 |
276.5 g/mol |
IUPAC名 |
1-(1-cyclohexyl-2-methylpropan-2-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C20H36/c1-20(2,15-16-9-4-3-5-10-16)19-14-8-12-17-11-6-7-13-18(17)19/h16-19H,3-15H2,1-2H3 |
InChIキー |
JPFFLDZBOZFTFG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1CCCCC1)C2CCCC3C2CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)
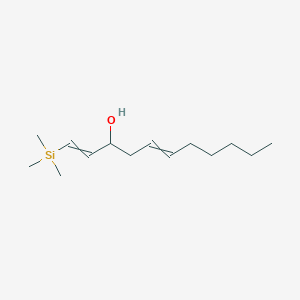
![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)

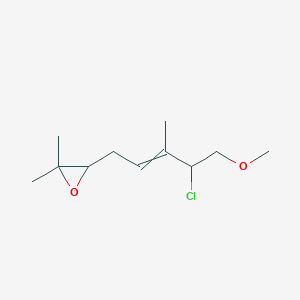

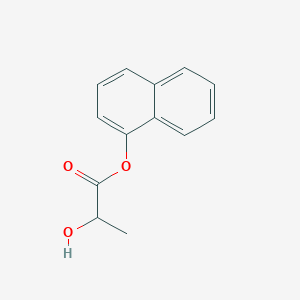
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]but-1-ene](/img/structure/B14312499.png)
